Albibrissinoside B

Description

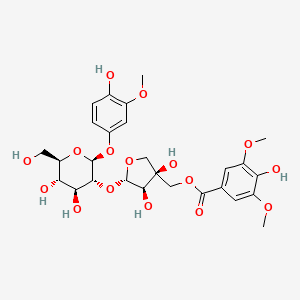

Albibrissinoside B is a phenolic glycoside isolated from Albizzia julibrissin (commonly known as the Persian silk tree) . Its molecular formula is C₂₇H₃₄O₁₆, distinguishing it from its structural analog, albibrissinoside A (C₂₉H₃₈O₁₇), by a reduction in two carbon and two hydrogen atoms, likely due to differences in glycosylation patterns . The compound exhibits notable bioactivity, particularly as a potent antioxidant. In DPPH (1,1-diphenyl-2-picrylhydrazyl) radical-scavenging assays, this compound demonstrated an IC₅₀ value of 10.2 µM, comparable to the positive control L-ascorbic acid (IC₅₀ 10.4 µM), while its congener, albibrissinoside A, showed significantly weaker activity (IC₅₀ 253 µM) .

Properties

Molecular Formula |

C27H34O16 |

|---|---|

Molecular Weight |

614.5 g/mol |

IUPAC Name |

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C27H34O16/c1-36-15-8-13(4-5-14(15)29)41-25-22(21(32)20(31)18(9-28)42-25)43-26-23(33)27(35,11-40-26)10-39-24(34)12-6-16(37-2)19(30)17(7-12)38-3/h4-8,18,20-23,25-26,28-33,35H,9-11H2,1-3H3/t18-,20-,21+,22-,23+,25-,26+,27-/m1/s1 |

InChI Key |

PRSVTGBFRBXMAU-ODUOMTQPSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC(=C(C=C4)O)OC)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC(=C(C=C4)O)OC)CO)O)O)O |

Synonyms |

albibrissinoside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Analogues: Albibrissinoside A vs. B: The difference in molecular formula (C₂₉H₃₈O₁₇ vs. C₂₇H₃₄O₁₆) suggests that this compound lacks a hexose unit present in albibrissinoside A . This structural simplification correlates with enhanced antioxidant efficacy, as seen in their IC₅₀ values . Seguinoside K: Isolated from Millettia speciosa, this compound shares a phenolic glycoside backbone but differs in sugar moieties (e.g., apiosylglucosyl substituents) . Bioactivity data for this compound remain unreported in the available literature.

Mechanistic and Pharmacological Insights

- Antioxidant Mechanism: this compound’s potency is attributed to its ability to donate hydrogen atoms from phenolic hydroxyl groups, neutralizing free radicals. Its smaller molecular size compared to albibrissinoside A may enhance membrane permeability, contributing to superior activity .

- Synergistic Potential: Co-occurring compounds like khaephuoside B and leonuriside A (also isolated from Albizzia spp.) may act synergistically with this compound, though direct evidence is lacking .

Q & A

Q. How can researchers ensure compliance with journal requirements for publishing this compound-related data?

- Answer: Structure manuscripts per discipline-specific guidelines (e.g., Beilstein Journal of Organic Chemistry). Limit main-text figures to critical findings (≤5 compounds); deposit extensive spectral data in SI .

- Visual Abstract Tips: Highlight key structures and bioactivity metrics in figures, avoiding overcrowding with chemical identifiers (e.g., “Compound 4b”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.